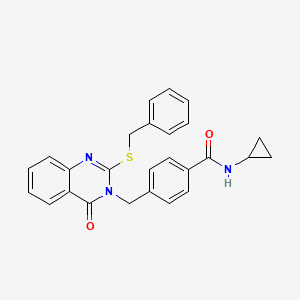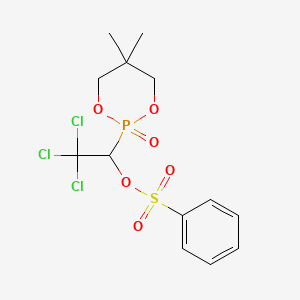![molecular formula C7H10O4 B2807759 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2416234-08-5](/img/structure/B2807759.png)
1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a type of bicyclo[2.1.1]hexane, which is a class of compounds that are increasingly important in pharmaceutical chemistry . These compounds can serve as useful building blocks and replacements for disubstituted benzene rings in drug candidates . They are precursors to conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures .
Synthesis Analysis
The synthesis of these types of compounds can be achieved through various methods. One approach is the use of photochemistry to access new building blocks via [2+2] cycloaddition . This process can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . Another method involves the regioselective introduction and transformation of substituents at the C1 carbon .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a bicyclic ring system. The combination of the ring structure and the presence of two substituents at C2 has been attributed as the source of the oligomers’ secondary structure . The two C2 substituents sterically force the amide carbonyl to be in an s-trans conformation .Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and can lead to a variety of products. For instance, the intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes can give the desired 1,4-disubstituted bicyclo[2.1.1]hexanes . The reactions can be performed under irradiation with 414 nm light from a high-power LED .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their bicyclic structure. For instance, the axial C-C bond causes 1,3-diaxial interactions to occur in cis-decalin making it roughly 8.4 kJ/mol less stable than trans-decalin . This amount of 1,3-diaxial steric strain is roughly equivalent to that of an ethyl substituent attached to a cyclohexane ring .Applications De Recherche Scientifique
Precursor to Conformationally Constrained β-Amino Acids
This compound has been used as a precursor to conformationally constrained β-amino acids . These β-amino acids have the potential to form oligomers with definite secondary structures . The presence of the 1,3-methano bridge in the compound can mimic the expected s-trans conformational bias expected for the oligomers of disubstituted carboxylic acid .
Synthesis of Oligomers
The compound has been used in the synthesis of oligomers of four to eight β-amino acids . These oligomers show increasingly ordered secondary folding structure with increasing oligomer length .
Synthesis of More Rigid Analogs
The compound has been used in the synthesis of C1-substituted 2-azabicyclo[2.1.1]hexanes, which can be considered as more rigid analogs of 2,2-disubstituted pyrrolidine-3-carboxylic acids . These analogs have shown circular dichroism-based evidence of secondary structure .
Mécanisme D'action
The mechanism of action of these compounds is largely dependent on their structure. The C1 substituent and the 1,3-methano bridge may mimic the expected s-trans conformational bias expected for the oligomers of disubstituted carboxylic acid . This can lead to increasingly ordered secondary folding structure with increasing oligomer length .
Orientations Futures
The future directions in the research and development of these compounds are promising. They are playing an increasingly important role in pharmaceutical chemistry . There is a need for a general synthetic route to these compounds if their potential as bioisosteres is to be realized . The development of new 1,2-disubstituted bicyclo[2.1.1]hexane modules could open the gate to sp3-rich new chemical space .
Propriétés
IUPAC Name |
1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-3-7-1-6(2-7,4-11-7)5(9)10/h8H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJACNLZILDBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

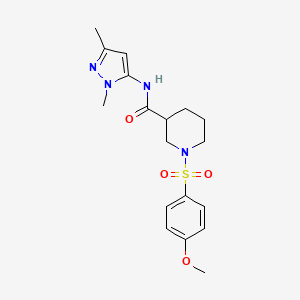
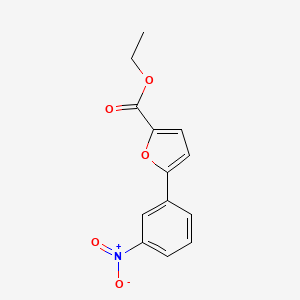
![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)
![6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2807679.png)
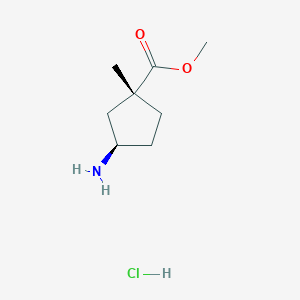
![7-(4-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2807684.png)
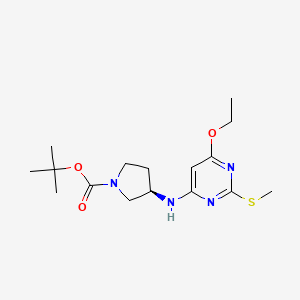
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one](/img/structure/B2807688.png)
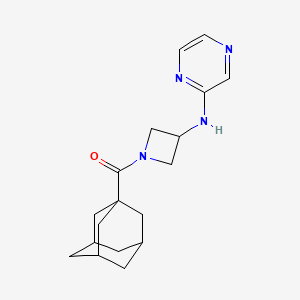
![N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2807691.png)
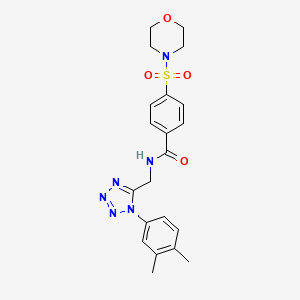
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807695.png)
